molecular formula C7H15Cl2FN2 B13464476 4-Fluoro-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride

4-Fluoro-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride

Cat. No.: B13464476
M. Wt: 217.11 g/mol
InChI Key: HMPFMZSMRLFOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1-azabicyclo[222]octan-3-amine dihydrochloride is a chemical compound with significant interest in various fields of scientific research This compound is known for its unique bicyclic structure, which includes a fluorine atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride can be achieved through several methods. One common route involves the reaction of 1-azabicyclo[2.2.2]octan-3-one with a fluorinating agent. The reaction typically requires the presence of hydrazine hydrate and potassium hydroxide in water, with diethylene glycol as a solvent. The mixture is refluxed for about 10 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-Fluoro-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The fluorine atom in the molecule can enhance its binding affinity and selectivity for certain targets, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride is unique due to its specific combination of a fluorine atom and an amine group within a bicyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H15Cl2FN2

Molecular Weight

217.11 g/mol

IUPAC Name

4-fluoro-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride

InChI

InChI=1S/C7H13FN2.2ClH/c8-7-1-3-10(4-2-7)5-6(7)9;;/h6H,1-5,9H2;2*1H

InChI Key

HMPFMZSMRLFOHV-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1(C(C2)N)F.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.